molecular formula C25H17FN2O3 B2813233 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896824-55-8

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2813233
M. Wt: 412.42
InChI Key: VIANPETXVBPKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones, which this compound is a derivative of, are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, including the compound , involves the use of pyrrole as a core structure . The synthesis process involves the interaction of the core structure with Ser904 and Gly863 through hydrogen bonds . The synthesis of pyrimidines, in general, involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrano[2,3-d]pyrimidine-2,4-dione scaffold that interacts with Ser904 through a hydrogen bond with the carbonyl group of the ring. All the compounds interacted with Gly863 through two characteristic hydrogen bonds with the carbonyl group and NH .

Scientific Research Applications

Antimicrobial Applications

  • A derivative of chromeno[2,3-d]pyrimidine demonstrated variable inhibitory effects against tested microorganisms, suggesting potential antimicrobial applications (Allehyani, 2022).
  • Chromeno pyrimidinone derivatives have shown in vitro antimicrobial activity against various bacterial and fungal strains (Banothu & Bavanthula, 2012).
  • Synthesized chromeno[2,3-d]pyrimidine derivatives exhibited pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011).

Chemosensor Applications

  • A chromeno[d]pyrimidine derivative exhibited excellent sensitivity towards Hg2+ ions, indicating potential as a colorimetric chemosensor (Jamasbi et al., 2021).

Chemical Synthesis and Characterization

  • Chromeno[2,3-d]pyrimidine derivatives were synthesized using various methods, demonstrating the versatility in chemical synthesis and potential applications in pharmaceutical chemistry (Gomha & Riyadh, 2013).
  • Novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, expanding the scope of synthetic routes for such compounds (Osyanin et al., 2014).
  • The synthesis of novel chromeno[2,3-d]pyrimidine derivatives has been reported, highlighting their structural diversity and potential for further research applications (Wang et al., 2015).

Biological Activities

  • Chromeno[2,3-d]pyrimidine complexes exhibited significant cytotoxic activity against T-cell lymphoma, suggesting potential in cancer research (Dixit et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3/c26-18-12-10-17(11-13-18)23-27-24-21(22(29)19-8-4-5-9-20(19)31-24)25(30)28(23)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIANPETXVBPKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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